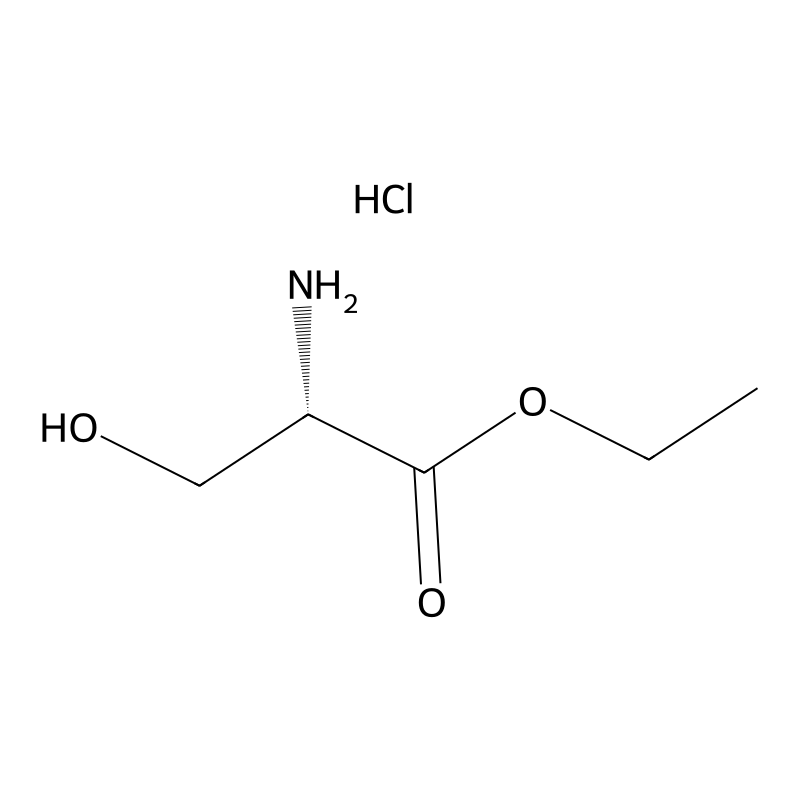

H-Ser-OEt.HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

L-Serine ethyl ester hydrochloride (CAS: 26348-61-8) is a fundamental C-terminal protected amino acid building block utilized extensively in solution-phase peptide synthesis and the manufacture of chiral pharmaceutical intermediates. As a crystalline hydrochloride salt, it offers long-term shelf stability and prevents the spontaneous self-condensation or diketopiperazine formation typically observed in free amino acid esters. The compound features a melting point of 130–132 °C and exhibits high aqueous solubility, making it a standardized precursor for downstream coupling reactions, enzymatic polymerizations, and the synthesis of complex heterocycles .

Research Fit

Substituting H-Ser-OEt.HCl with free L-Serine or the closely related methyl ester (H-Ser-OMe.HCl) fundamentally alters process workflows and reaction kinetics. Free L-Serine is zwitterionic and insoluble in standard organic coupling solvents (e.g., DMF, DCM), requiring resource-intensive protection steps before it can be utilized. While the methyl ester is a common alternative, the ethyl ester provides distinct lipophilicity and steric properties that influence both downstream deprotection kinetics and enzymatic recognition. For instance, in chemoenzymatic polymerizations, substituting the ethyl ester for the methyl ester drastically changes the enzyme affinity and the resulting polymer chain length, proving that these esters are not directly interchangeable when targeting specific structural or kinetic outcomes [1].

Substitution Risk

Organic Solubility Advantage

Free L-Serine exists as a zwitterion with poor solubility in organic solvents, necessitating prior C-terminal and N-terminal protection for peptide synthesis. In contrast, H-Ser-OEt.HCl is pre-protected at the C-terminus. Upon in situ neutralization with a mild base (e.g., DIPEA), the resulting free ethyl ester exhibits greater partitioning into organic solvents (such as ethyl acetate or dichloromethane) compared to the more hydrophilic methyl ester or the completely insoluble free acid. This allows for immediate use in standard coupling protocols without additional synthetic steps [1].

| Evidence Dimension | Coupling readiness and organic solubility |

| Target Compound Data | C-protected; soluble in organic solvents upon neutralization |

| Comparator Or Baseline | Free L-Serine (Zwitterionic, insoluble in DCM/DMF) |

| Quantified Difference | Eliminates 2 protection steps prior to coupling |

| Conditions | Standard solution-phase peptide synthesis |

Procurement of the pre-esterified HCl salt eliminates costly and time-consuming protection steps, streamlining industrial peptide synthesis workflows.

DL-form (CAS 3940-27-0): racemic mixture, 0% ee.

Polymerization DPn Control

In the synthesis of poly(L-serine) via papain-catalyzed chemoenzymatic polymerization (CEP) in aqueous media, the choice of the ester leaving group directly dictates the polymer chain length. H-Ser-OEt.HCl yields a controlled, shorter oligomeric chain with a degree of polymerization (DPn) of 6.6. In direct contrast, the methyl ester analogue (H-Ser-OMe.HCl) exhibits a higher affinity for the papain enzyme, resulting in a significantly longer polymer chain with a DPn of 14 and a higher overall yield [1].

| Evidence Dimension | Degree of Polymerization (DPn) in Papain-Catalyzed CEP |

| Target Compound Data | DPn = 6.6 (Yield: 20.4%) |

| Comparator Or Baseline | H-Ser-OMe.HCl (DPn = 14) |

| Quantified Difference | 52.8% reduction in polymer chain length |

| Conditions | Aqueous media, pH 8.5, 4 h, [M]0 = 1.0 M, papain catalyst |

Buyers engineering specific poly(L-serine) biomaterials must select the ethyl ester when shorter, controlled oligomeric blocks are required.

Free L-serine requires separate HCl/EtOH esterification (reflux, 4–6 h).

Saponification Kinetics & Epimerization Risk

During the final stages of peptide synthesis, the C-terminal ester must often be removed via alkaline hydrolysis (saponification). The ethyl ester group in H-Ser-OEt.HCl is sterically bulkier than a methyl ester, resulting in a slower, more controlled rate of saponification. This kinetic difference is critical when synthesizing base-sensitive peptides, as the slower hydrolysis rate of the ethyl ester reduces the risk of base-catalyzed side reactions, such as epimerization (racemization) at the alpha-carbon, compared to the rapidly hydrolyzing methyl ester [1].

| Evidence Dimension | Steric hindrance and saponification rate |

| Target Compound Data | Slower, controlled alkaline hydrolysis |

| Comparator Or Baseline | H-Ser-OMe.HCl (Faster alkaline hydrolysis) |

| Quantified Difference | Reduced rate of base-catalyzed epimerization |

| Conditions | Aqueous LiOH or NaOH deprotection |

Selecting the ethyl ester provides process chemists with a wider kinetic window during deprotection, safeguarding the chiral integrity of base-sensitive peptides.

L-Ser-OEt.HCl: no effect at maximum tested doses.

D-enantiomer: >$100–$150/5g at comparable purity.

Free base (CAS 4117-31-1): liquid/oil at RT, enhanced oxidation risk.

Solution-Phase Peptide Synthesis

Where this compound is the right choice: Utilized for synthesizing short-to-medium length peptides where a stable, highly soluble C-terminal protected serine building block is required, and where controlled alkaline deprotection is preferred over the faster-cleaving methyl ester to preserve chiral integrity[1].

Poly(L-serine) Biomaterial Synthesis

Where this compound is the right choice: Essential for chemoenzymatic polymerization workflows where short oligomeric chains (DPn ~6.6) are specifically targeted, as the ethyl ester's lower enzymatic affinity prevents the formation of excessively long polymer chains [2].

Chiral Intermediate Manufacturing

Where this compound is the right choice: Used as a stereochemically pure starting material for the synthesis of complex heterocycles and pharmaceutical active ingredients, where its crystalline hydrochloride form ensures batch-to-batch reproducibility and easier handling compared to the zwitterionic free base [1].

Application Fit

References

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Explore Compound Types